molecular formula C24H18N2O6S B11583150 methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11583150
M. Wt: 462.5 g/mol
InChI Key: AYBMDHWJYNFAID-UHFFFAOYSA-N
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Description

This compound, methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate (Molecular Formula: C25H20N2O6S, Average Mass: 476.503 Da ), is a chromeno[2,3-c]pyrrol-9(2H)-one derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. The chromeno[2,3-c]pyrrol-9(2H)-one scaffold is recognized as a privileged structure for the development of highly potent and selective Phosphodiesterase 5 (PDE5) inhibitors . Research into this chemical class has demonstrated remarkable therapeutic potential, particularly for pulmonary arterial hypertension (PAH). In pharmacodynamic studies, a closely related optimized chromenopyrrolone exhibited a comparable therapeutic effect to Sildenafil at a significantly lower dose, highlighting the promise of this molecular framework . The binding patterns of these inhibitors to the PDE5 enzyme are distinct from those of Sildenafil, providing a valuable structural template for the discovery of novel therapeutics and making them interesting tools for structure-activity relationship (SAR) studies . Furthermore, fused chromone derivatives are extensively investigated as multitarget-directed ligands for neurodegenerative disorders, showing activity as inhibitors of monoamine oxidases (MAOs) and cholinesterases, which are key targets in Alzheimer's and Parkinson's disease research . This reagent is provided for research applications only, including but not limited to, drug discovery programs, biochemical profiling, enzymatic assays, and as a building block for further chemical synthesis. This product is strictly for research use and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C24H18N2O6S

Molecular Weight

462.5 g/mol

IUPAC Name

methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H18N2O6S/c1-12-21(23(29)31-3)33-24(25-12)26-18(13-8-10-14(30-2)11-9-13)17-19(27)15-6-4-5-7-16(15)32-20(17)22(26)28/h4-11,18H,1-3H3

InChI Key

AYBMDHWJYNFAID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiazole and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and electronic properties can be contextualized by comparing it to analogous heterocyclic systems documented in the literature. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Synthesis Yield (If Reported)
Methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate Chromeno[2,3-c]pyrrole-dione 4-Methoxyphenyl, 4-methylthiazole Ester, carbonyl, ether Not reported
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5, ) Pyrazole-thiazole Triazolyl, fluorophenyl Triazole, fluorinated aryl High yield (DMF crystallization)
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 62, ) Chromen-4-one + pyrazolo-pyrimidine Fluorophenyl, methylthiophene Ketone, amine, fluorinated aryl 46% yield (Suzuki coupling)

Key Points of Comparison

Structural Complexity and Planarity The target compound’s chromeno-pyrrol-dione core is structurally distinct from the pyrazole-thiazole (Compound 5, ) and chromenone-pyrazolo-pyrimidine (Example 62, ) systems. Its fused bicyclic system likely enhances planarity, which may influence π-π stacking in crystal packing or binding to biological targets .

Electronic Effects of Substituents The 4-methoxyphenyl group in the target compound is electron-donating, which may increase solubility in polar solvents compared to the fluorinated aryl groups in Compounds 5 and 62. However, fluorine’s electronegativity in the latter compounds could enhance metabolic stability in pharmaceutical contexts .

Synthetic Accessibility Compound 5 () was synthesized in high yields via straightforward crystallization from dimethylformamide (DMF), suggesting robust scalability. Example 62 () utilized Suzuki-Miyaura coupling (46% yield), a method applicable to the target compound if boronic acid intermediates are employed for thiazole functionalization.

Hydrogen Bonding and Crystal Packing The chromeno-pyrrol-dione’s carbonyl groups in the target compound are strong hydrogen bond acceptors, analogous to the ketone in Example 62 (). Graph set analysis (as in ) could reveal similar R₂²(8) motifs in their crystal structures. Compound 5 () lacks such polar groups, relying instead on weaker van der Waals interactions between fluorinated aryl rings.

Implications for Research and Development

The target compound’s unique blend of electron-donating (methoxy) and hydrogen-bonding (ester, carbonyl) groups positions it as a candidate for further study in drug discovery, particularly in targeting enzymes or receptors requiring planar aromatic substrates. Comparative studies with fluorinated analogs (e.g., Example 62, ) could elucidate the trade-offs between electronic effects and bioavailability.

Biological Activity

Methyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential in pharmacology. This article explores its biological activity, including anti-inflammatory and neuroprotective properties, as well as its structure-activity relationship (SAR) based on diverse scientific studies.

Chemical Structure and Properties

The compound has a molecular formula of C25H20N2O6SC_{25}H_{20}N_{2}O_{6}S and a molecular weight of 476.5 g/mol. Its structure consists of a thiazole ring fused with a chromeno-pyrrole moiety and a methoxyphenyl group. The presence of multiple functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC25H20N2O6SC_{25}H_{20}N_{2}O_{6}S
Molecular Weight476.5 g/mol
Boiling Point632.1 ± 65.0 °C (Predicted)
Density1.46 ± 0.1 g/cm³ (Predicted)
pKa1.74 ± 0.10 (Predicted)

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit anti-inflammatory activity. For instance, derivatives containing pyrrole and thiazole rings have demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The mechanism often involves the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses.

Neuroprotective Effects

A study highlighted the neuroprotective potential of compounds structurally related to this compound. In vivo tests on mice subjected to acute cerebral ischemia showed that similar compounds significantly prolonged survival times and reduced mortality rates. These findings suggest that the compound may exert protective effects against neuronal damage through antioxidant mechanisms and inhibition of apoptosis pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its intricate structure:

  • Pyrrole Ring : Known for its role in various biological activities including antibacterial and anti-inflammatory effects .
  • Thiazole Moiety : Often associated with enhanced bioactivity due to its ability to interact with biological targets effectively.
  • Methoxyphenyl Group : This substitution has been linked to improved lipophilicity and bioavailability.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Neuroprotection in Ischemia : A compound similar to this compound was evaluated for its neuroprotective effects in mice models of ischemia. Results showed significant reductions in cell death markers and inflammation .
  • Antibacterial Activity : Compounds derived from the pyrrole family have been shown to exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism often involves the inhibition of bacterial DNA gyrase.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis typically involves multi-step procedures, starting with precursor molecules like chromeno-pyrrolidone and thiazole-carboxylate derivatives. Key steps include cyclization reactions (e.g., Biginelli or palladium-catalyzed reductive cyclization) and functional group modifications.

  • Methodological considerations :
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of electron-deficient intermediates, while ethers (THF) may stabilize sensitive moieties .
  • Temperature control : Maintain 60–80°C for cyclization steps to avoid side reactions; lower temperatures (0–25°C) are recommended for thiazole ring formation .
  • Monitoring : Use TLC/HPLC to track reaction progress and confirm intermediate purity .

Q. Which analytical techniques are essential for structural characterization?

A combination of spectroscopic and chromatographic methods is required:

  • ¹H/¹³C-NMR : Assign protons and carbons in the chromeno-pyrrole and thiazole rings, focusing on coupling patterns for stereochemical analysis .
  • LC-MS : Verify molecular ion peaks ([M+H]⁺) and detect impurities (<2% threshold) .
  • Elemental analysis : Validate empirical formula accuracy (C, H, N, S content within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

Molecular docking and ADME profiling are critical for SAR studies:

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase domains). Prioritize binding poses with <1.5 Å RMSD from crystallographic data .
  • ADME analysis : Predict pharmacokinetics using SwissADME; focus on parameters like LogP (<5) and topological polar surface area (60–80 Ų) to optimize bioavailability .
  • Example : A structurally similar pyrazole derivative showed COX-2 inhibition (IC₅₀ = 0.8 µM) via hydrophobic interactions with Val523 and Ser530 residues .

Q. How should researchers address contradictory biological activity data across assays?

Discrepancies often arise from experimental variables. Mitigate these by:

  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize results to positive controls (e.g., doxorubicin for anticancer assays) .
  • Purity validation : Re-characterize batches with conflicting results via HPLC (>98% purity) to rule out degradation products .
  • Solvent effects : Compare DMSO vs. saline solubility; adjust concentrations to avoid false negatives from precipitation .

Q. What strategies optimize regioselectivity in derivatization reactions?

Regioselectivity challenges arise in multi-ring systems. Key approaches include:

  • Directing groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-methoxyphenyl ring to steer electrophilic substitution to the C3 position .
  • Catalytic systems : Use Pd(PPh₃)₄ for Suzuki couplings on the thiazole ring, achieving >85% yield with boronic acid derivatives .
  • Solvent optimization : Hexane/ethyl acetate (7:3) improves crystallization of regioisomers for separation .

Q. How can crystallography and computational modeling resolve steric hindrance in drug-target interactions?

  • X-ray crystallography : Solve crystal structures to identify steric clashes (e.g., between the chromeno-pyrrole ring and protein active sites). Refine models with PHENIX .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess conformational flexibility; prioritize derivatives with RMSF <2 Å in key binding regions .
  • Case study : A chloro-substituted analog showed enhanced antimicrobial activity (MIC = 4 µg/mL) due to reduced steric bulk at the C9 position .

Notes for Experimental Design

  • Contradiction resolution : Always cross-validate biological activity with orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Advanced synthesis : For multi-gram scales, replace DMF with cyclopentyl methyl ether (CPME) to improve safety and yield .

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